3-(5-(tert-Butyl)-2-methylphenyl)propanoic acid
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Overview
Description
3-(5-(tert-Butyl)-2-methylphenyl)propanoic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(tert-Butyl)-2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylbenzene and methylphenyl derivatives.
Friedel-Crafts Alkylation: The tert-butyl group is introduced onto the phenyl ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Side Chain Introduction: The propanoic acid side chain is introduced through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-(tert-Butyl)-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(5-(tert-Butyl)-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-(tert-Butyl)-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory responses, and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid: Known for its antioxidant properties and use in food contact materials.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and organic reactions.
Uniqueness
3-(5-(tert-Butyl)-2-methylphenyl)propanoic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to other similar compounds. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and interactions.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(5-tert-butyl-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10-5-7-12(14(2,3)4)9-11(10)6-8-13(15)16/h5,7,9H,6,8H2,1-4H3,(H,15,16) |
InChI Key |
ULBKEBYVANDKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
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